Journal Name:Progress in Energy and Combustion Science
Journal ISSN:0360-1285
IF:35.339
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/474/description#description
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:35
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.jpcc.3c02472
Self-assembled monolayers (SAMs) with photoswitchable arylazopyrazole (AAP) silanes on SiO2 surfaces that exhibit fluorinated terminal groups (CF3-AAP) were studied on a molecular level with time-dependent sum-frequency generation (SFG) spectroscopy as well as on a microscopic level with dynamic contact angle measurements. Through photoswitching of the CF3-AAP moieties in the SAM from their predominant E state to their predominant Z state, the molecules are driven from a linear to a bent configuration, which exposes the more hydrophilic azo group. This causes changes in surface wettability and a change in the static contact angle of about 10°. We analyzed the molecular kinetics of the photoswitching in the SAMs in detail by using both vibrational SFG and dynamic contact angle measurements. For this, we systematically changed the surface coverage of the AAP photoswitches by changing the deposition time of the fluorinated AAP. The molecular kinetics of the wetted monolayer are surprisingly slow, and the wetting dynamics are even slower when the SAM is closely packed, which we relate to a coupling between the molecular kinetics and the drop dynamics. In particular, it was found that the packing density of the SAMs and the possibility of incorporating water molecules in the SAM can have drastic influences on the wetting dynamics of CF3-AAP monolayers.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.jpcc.3c01698
Monocrystalline nickel electrodes (Ni(hkl)) prepared using the controlled atmosphere flame fusion (CAFF) method are used to conduct a detailed study of the hydrogen evolution reaction (HER) and to elucidate the influence of the surface arrangement of atoms on the mechanism and kinetics of the process. First, these electrodes are characterized using cyclic voltammetry (CV). The shape of the CV profiles, which depends on the surface structure, confirms the monocrystalline nature of the Ni(hkl) electrodes. The mechanism and kinetics of the HER at Ni(hkl) electrodes are analyzed by linear sweep voltammetry (LSV) measurements at a very low potential scan rate to ensure steady-state conditions. The LSV transients are used to prepare Tafel polarization plots and to determine the Tafel slope (b) and exchange current density (jo) values. Unlike in the case of polycrystalline Ni materials, these Tafel plots reveal two distinct linear regions. The b and jo values are found to depend on the surface geometry of the Ni(hkl) electrodes. The values of jo are converted to the turnover number (TON) of H2 molecules produced per surface atom per unit of time. An analysis of the jo and TON values reveals that the Ni(111) and Ni(110) electrodes show comparable electrocatalytic activities toward the HER; the electrocatalytic activity of the Ni(100) electrode is ca. twice lower. Cyclic voltammetry measurements are performed to examine the state of the Ni(hkl) electrodes after the LSV measurements. They point to the development of a nickel hydride (NiHx) in the near-surface region.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.jpcc.3c03624
Hot charge carrier generation is one of the most important properties of plasmonic nanoparticles with a wide range of applications, including solar water splitting, photovoltaics, and photocatalysis. Thus, understanding the relationship between the physical parameters of plasmonic nanoparticles and hot carrier generation efficiency is essential for technological advancements. In this study, we investigate how the shape of gold nanoparticles influences the efficiency of generating hot charge carriers from plasmon decay. We synthesize Au nanospheres (AuNSs), Au nanocubes (AuNCs), Au nanorods (AuNRs), and Au nanotriangular prisms (AuNTs) with the same capping ligand and similar size. These nanoparticles are then adsorbed onto self-assembled monolayers of 4-mercaptobenzoic acid (MBA) on gold films to form nanoparticle-on-mirror (NPoM) systems. By irradiating the NPoM at 785 or 633 nm, plasmons are created, and their subsequent decay leads to the production of hot carriers that are used to transform MBA into benzenethiol (BT). We find that AuNRs in NPoM exhibit the highest production of BT, followed by AuNSs ≈ AuNCs > AuNTs when excited at 785 nm. Dividing the reaction yields by the absorption cross section at the specific wavelength determines the hot carrier generation efficiency. For an accurate evaluation of the absorption cross sections, we obtain the calculated scattering spectra that closely match the experimentally measured dark-field single-particle scattering spectra. Using the same calculation parameters, we then determine the absorption cross sections of each NPoM. Based on this approach, we quantify the hot carrier generation efficiency for each NPoM and find that AuNRs are the most effective in generating hot carriers from plasmon excitation compared to any other shapes. These findings provide valuable insights into the design of highly efficient plasmonic photocatalysts.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpcc.3c01040
The discovery of naturally frustrated Lewis pairs (FLPs) on wurtzite-structured surfaces provides a shortcut to obtain dense and stable surface FLPs without complex surface engineering. However, the catalytic performance and potential applications in the catalysis of natural FLPs have not been thoroughly investigated. Herein, the heterolytic dissociation of hydrogen is studied at the natural FLPs of wurtzite-structured GaN, ZnO, and SiC surfaces by using theoretical methods. Compared with classical Lewis pairs (CLPs), the FLPs show lower activation barriers ranging from 0.07 to 0.16 eV but higher reaction energies in the heterolytic dissociation of hydrogen. By splitting the energy into different items via a chemical–physical model, the optimal substrate–surface interaction and the decreasing stability of lone pair electrons on N atoms are recognized as the main reason for the lower activation energy and the higher reaction energy at FLPs, respectively. Because of the relatively favorable kinetics and unfavorable thermodynamics in hydrogen dissociation, FLPs present superior performance in the selective hydrogenation of acetylene to ethylene, reflected by the lower activation energy by 0.89 eV in the rate-determining step than CLPs. Overall, this study not only provides mechanistic insights into the heterolytic dissociation of hydrogen at FLPs but also unfolds the advantages of FLPs in hydrogenation reactions.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpcc.3c02793
Pulsed field gradient NMR experiments are used to probe the diffusion mechanism of liquid n-alkanes, with carbon numbers in the range of 8–40, confined in five mesoporous silicas of average pore diameters 6.9, 13.9, 19.9, 25.0, and 38.7 nm. A novel method, based on the Cohen–Turnbull–Bueche model of diffusion, employs mixtures instead of pure liquids to achieve separation of free volume and diffusion mechanism effects on diffusion coefficients. Changes in the diffusion mechanism as a function of confinement, defined as the ratio of average pore diameter to average molecular size (Cf), are observed. The Zimm mechanism is identified in bulk liquids, while for all Cf values less than 9, diffusion occurs by the reptation mechanism. Between Cf values of 9 and 34, the data are consistent with the Rouse mechanism for chain lengths in the range of 8–16 and the coexistence of both Rouse and reptation mechanisms for longer chain lengths of 21–40. The critical entanglement chain length, where the dominant mechanism changes from Rouse to reptation in n-alkanes, is shown to significantly reduce in confined liquids relative to bulk. The critical entanglement chain length reduces by a factor of at least 12 in pore diameters of 6.9 nm.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpcc.3c02808
The discharging and charging reactions at the cathode of the Li–O2 battery were discussed in detail, and the x values in Li2–xO2 were obtained, which is a major product during discharging, based on the operando/in situ XRD measurements along with the Rietveld analyses. It was clarified that the P63/mmc space group-type LiO2 was formed during the initial stage of discharge, and then Li2–xO2 was deposited accompanied by an increase in lithium occupancy with an anisotropic change in the c-lattice parameter and domain size along the a-axis direction. The charging process was also clarified such that the x value in the undissolved Li2–xO2 decreased with slight changes in the lattice parameters and domain shapes. Based on the dependences of the discharging current density, discharging amount, and cycle number, the overall reaction was proposed as follows. During discharging, the electrochemical formation of amorphous Li2O2, crystalline Li2–xO2, and side-reaction products (most likely Li2CO3) simultaneously occurred. During charging, amorphous Li2O2 is oxidatively dissolved first, followed by crystalline Li2–xO2, and finally Li2CO3 dissolved and/or decomposed. Since part of the last Li2CO3 remained undissolved on the cathode surface, the proportion of the crystalline Li2–xO2 generated during the next discharging process decreased, leading to poor cyclability.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpcc.3c02992
The capacity of lithium–sulfur (Li–S) batteries fades continuously with the increasing number of charge–discharge cycles as a result of the dissolution of lithium polysulfides (Li2Sx, x = 4–8) generated during charge and discharge into the electrolyte. To mitigate this, a fluorinated solvent-based electrolyte was applied to a mesoporous carbon cathode containing confined sulfur for use in a Li–S battery. During operation, a solid electrolyte interface (SEI) was formed at the surface of the positive electrode because of electrolyte decomposition, and the SEI significantly suppressed the dissolution of the lithium polysulfides. The chemical composition and formation mechanism of the SEI were determined through X-ray photoelectron spectroscopy and operando soft X-ray absorption spectroscopy analyses. Crucially, the Li–S battery assembled with the fluorinated electrolyte exhibited favorable discharge rate performance (620 mAh/g-of-sulfur at a 5C rate) and good cycling stability.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpcc.3c03653
Direct air capture (DAC) technology is being explored as a pathway for reducing greenhouse gas emissions through the efficient removal of CO2 from the atmosphere. However, there remains a knowledge gap regarding structure–property–performance factors that impact the behavior of these systems in diverse, real-world environments. In aminopolymer-based DAC systems, gas diffusion is tightly coupled with polymer mobility, which is in turn affected by a large matrix of variables, including interactions with the pore wall of the support, nanoconfinement, the presence of co-adsorbates (moisture), and electrostatic cross-links that develop as a function of CO2 chemisorption. Higher-throughput, benchtop techniques for studying and understanding mobility in these systems would lead to more rapid advances in the field. Here, we demonstrate the value of a fluorescence technique for monitoring polymer mobility within nanocomposite capture materials as a function of CO2 and water adsorption in a series of humidified polyethylenimine-Al2O3 composite materials. The approach allows us to correlate changes in mobility with CO2 adsorption kinetics as a function of relative humidity. We further couple this information with NMR relaxometry data attained using a portable single-sided magnetic resonance device, and we employ diffuse reflectance infrared Fourier transform spectroscopy to correlate the formation of different relative amounts of carbamates and carbonates with the environmental conditions. These results provide a blueprint for using benchtop techniques to promote fundamental understanding in DAC systems that can in turn enable more efficient operation in real-world conditions.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jpcc.3c02709
The emergent layered magnetic electride Gd2C with exotic spin-polarized anionic electrons as the hallmark has attracted tremendous interests. However, the Gd lattice masked beneath the anionic electrons with large local moments remains to be further exploited in order to understand the collapse of ferromagnetism upon halogenation. Based on first-principles calculations, we reveal that fully passivating the anionic electrons (AEs) in monolayer Gd2C with halogen suppresses conducting states and blocks ferromagnetic exchange paths between Gd ions, leading to the formation of stable Gd2CX2 (X = Cl, Br, or I) with tunable Heisenberg-type antiferromagnetic exchange couplings. Specifically, Gd2CCl2 and Gd2CBr2 order into the out-of-plane Néel phase, while Gd2CI2 prefers the in-plane Zigzag antiferromagnetic ordering, providing a chemical degree of freedom for engineering magnetic configurations. The single-ion anisotropy rooted in the interplay of onsite Coulomb repulsion and spin–orbit coupling is identified as the primary origin of magnetocrystalline anisotropy. Biaxial strains with a small magnitude can trigger magnetic phase switching between the Néel and zigzag orders and enable delicate manipulation of magnetocrystalline anisotropy in the magnitude or easy-magnetization direction. These findings provide instrumental insights for understanding the versatile functionalized magnetic electrides and broadening their applications.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c02631
Wide band gap semiconductors with high dielectric constant and good thermal dissipation are very popular for a wide range of optical and electronic devices. In recent studies, ZnGa2O4 has been projected as an alternative to Ga2O3. The structural simplicity (face-centered-cubic spinel structure) results in isotropic electronic and optical properties for ZnGa2O4 in comparison to the large anisotropic properties for the β-monoclinic variety of Ga2O3. Motivated by recent experimental observations on the enhancement of optical properties of ZnGa2O4 due to doping with Ge, the author has carried out a detailed systematic calculation using density functional theory to find out the origin. The present study investigates the structure, formation energies, and electronic properties of different intrinsic vacancy defects in Ge-doped ZnGa2O4 under various growth conditions. The doping of Ge is found to be energetically favored at both the tetrahedral sites and octahedral sites under oxygen-rich conditions. It has been revealed that the optical behavior of the undoped ZnGa2O4 is attributed to the electron trap centers induced by oxygen vacancy and hole trap centers induced by gallium vacancy, zinc vacancy, and antisite defect. Interestingly, the relative population of these intrinsic defects changed in the presence of Ge. It has been observed that antisite defects are no longer dominating defects in the presence of Ge. More interestingly, gallium vacancy, which is the dominating defect in the presence of Ge, can reduce the band gap significantly without introducing localized midgap states, which is very much important for achieving enhanced efficiency. Thus, the present study will be helpful for understanding the effects of native point defects and external Ge doping on ZnGa2O4 and provides important guidelines to design its band gap with the desired range by tuning the synthesis conditions.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | ENERGY & FUELS 能源与燃料1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.80 | 161 | Science Citation Index Science Citation Index Expanded | Not |
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